2,4(3H,5H)-Furandione, 3-aci-nitro- 2,4(3H,5H)-Furandione, 3-aci-nitro-
Brand Name: Vulcanchem
CAS No.: 114646-14-9
VCID: VC0219196
InChI:
SMILES:
Molecular Formula: C4H3NO5
Molecular Weight: 0

2,4(3H,5H)-Furandione, 3-aci-nitro-

CAS No.: 114646-14-9

Cat. No.: VC0219196

Molecular Formula: C4H3NO5

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

2,4(3H,5H)-Furandione,  3-aci-nitro- - 114646-14-9

Specification

CAS No. 114646-14-9
Molecular Formula C4H3NO5
Molecular Weight 0

Introduction

Chemical Identity and Basic Characteristics

2,4(3H,5H)-Furandione, 3-aci-nitro- is identified by the CAS Registry Number 114646-14-9 and possesses the molecular formula C4H3NO5 . The compound belongs to the broader class of furandiones, specifically with a 3-aci-nitro substitution. The aci-nitro functional group refers to a tautomeric form where the hydrogen is attached to the oxygen of the nitro group rather than the carbon, creating a nitronic acid structure. This configuration contributes to the compound's distinctive chemical behavior and reactivity patterns.

The basic structural elements include:

  • A five-membered furandione ring system

  • The presence of two carbonyl groups at positions 2 and 4

  • Reduced positions at 3H and 5H

  • An aci-nitro substituent at position 3

Structural Relationships

This compound bears structural similarities to other furandiones documented in atmospheric and organic chemistry research. The parent 2,5-furandione (maleic anhydride) and various substituted derivatives have been extensively studied in contexts ranging from atmospheric chemistry to synthetic applications . The compound also shows structural relationship to 2(5H)-Furanone, 4-hydroxy-3-nitro-, which shares the same molecular formula C4H3NO5 but differs in structural arrangement .

Physicochemical Properties

While specific experimental data for 2,4(3H,5H)-Furandione, 3-aci-nitro- is limited in the literature, properties can be inferred from related furandione compounds and theoretical considerations based on its structure.

Physical Properties

The table below summarizes the known and predicted properties of the compound:

PropertyValue/DescriptionSource
Molecular FormulaC4H3NO5
CAS Registry Number114646-14-9
Molecular Weight145.07 g/molCalculated
Physical StateLikely solid at room temperatureBased on related furandiones
SolubilityPredicted solubility in polar solventsBased on functional groups

Spectroscopic Characteristics

The compound likely exhibits characteristic infrared absorption bands attributable to:

  • Carbonyl stretching from the furandione moiety

  • N-O stretching vibrations from the aci-nitro group

  • C-H stretching bands from the heterocyclic ring system

Chemical Reactivity

The reactivity of 2,4(3H,5H)-Furandione, 3-aci-nitro- can be understood through the lens of both its furandione backbone and its aci-nitro functionality.

Furandione Reactivity

Furandiones generally demonstrate significant reactivity in various chemical transformations. Research on related compounds has shown that furandiones can participate in:

  • Cycloaddition reactions, particularly with compounds containing activated double bonds

  • Ring-opening reactions under appropriate conditions

  • Photolytically induced transformations

For instance, studies have shown that 2,5-furandione can undergo photolytically induced hydrogenation in particle phase under acidic conditions to yield dihydro-2,5-furandione . Similar mechanisms might be applicable to our target compound, though the presence of the aci-nitro group would likely influence reaction pathways and kinetics.

Aci-nitro Group Reactivity

The aci-nitro group represents a tautomeric form with distinctive reactivity. This functional group likely contributes to:

  • Enhanced acidity compared to conventional nitro compounds

  • Potential for coordination with metal ions

  • Participation in tautomeric equilibria

  • Modified electron distribution within the heterocyclic system

Thermal Behavior

Limited information suggests that furandiones can undergo thermolysis to generate reactive intermediates. For instance, research has demonstrated that the thermolysis of certain furandiones in the presence of azirines can lead to complex reaction products or decomposition . In some cases, such thermal treatments can result in tarring, suggesting complex polymerization or decomposition pathways .

Occurrence and Environmental Context

Environmental Presence

Furandiones have been identified in urban aerosols and as products of aromatic photooxidation, suggesting potential environmental relevance for related compounds . The presence of substituted furandiones in atmospheric samples has been linked to:

  • Photooxidation of aromatic hydrocarbons

  • Secondary organic aerosol formation

  • Atmospheric aging processes

Formation Mechanisms

Studies on related furandiones suggest potential formation through photochemical processes. For instance, research has identified various substituted furandiones in urban aerosol that correlate with products observed in aromatic photooxidation experiments . While the specific formation mechanisms for 2,4(3H,5H)-Furandione, 3-aci-nitro- remain unclear, parallels with documented pathways for related compounds provide insights.

Analytical Detection and Characterization

Analytical Techniques

The detection and characterization of furandiones typically employ various analytical methodologies that might be applicable to 2,4(3H,5H)-Furandione, 3-aci-nitro-:

  • Gas Chromatography coupled with Mass Spectrometry (GC-MS)

  • Comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GCXGC-TOF/MS), which has proven valuable for identifying complex mixtures of furandiones in environmental samples

  • Infrared spectroscopy for functional group identification

  • Nuclear Magnetic Resonance (NMR) for structural elucidation

Structure-Activity Relationships

The compound's distinctive structural features suggest potential for specific chemical behavior and biological activities.

Structural Considerations

The combination of a furandione core with an aci-nitro substituent creates a unique electronic environment. This structural arrangement may confer:

  • Enhanced electrophilicity at specific positions

  • Distinctive hydrogen-bonding capabilities

  • Modified stability compared to conventional nitro-substituted heterocycles

Future Research Directions

Given the limited information specifically addressing 2,4(3H,5H)-Furandione, 3-aci-nitro-, several research avenues warrant exploration:

Synthesis and Characterization

  • Development of efficient synthetic routes

  • Comprehensive characterization of physical and spectroscopic properties

  • Investigation of tautomeric behavior and stability

Reactivity Studies

  • Examination of reaction pathways with various nucleophiles and electrophiles

  • Investigation of photochemical behavior

  • Assessment of thermal stability and decomposition pathways

Environmental Studies

  • Investigation of potential presence in atmospheric samples

  • Assessment of formation through photooxidation processes

  • Evaluation of environmental persistence and transformation

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